Benzene, (1-propenylsulfonyl)-, (Z)-

Description

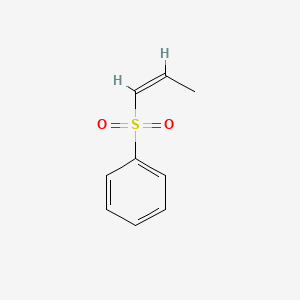

Benzene, (1-propenylsulfonyl)-, (Z)- is a substituted benzene derivative featuring a propenylsulfonyl group (-SO₂-CH₂-CH=CH₂) attached to the benzene ring in the (Z) stereochemical configuration. The (Z) designation indicates that the higher-priority substituents on the double bond (sulfonyl group and hydrogen) are on the same side. This compound is structurally significant due to the electron-withdrawing sulfonyl group, which influences reactivity, stability, and intermolecular interactions. Thus, comparisons will focus on structurally analogous benzene derivatives with propenyl, sulfonyl, or related substituents, leveraging available data from authoritative references.

Properties

CAS No. |

40410-87-5 |

|---|---|

Molecular Formula |

C9H10O2S |

Molecular Weight |

182.24 g/mol |

IUPAC Name |

[(Z)-prop-1-enyl]sulfonylbenzene |

InChI |

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |

InChI Key |

BWSNBXGFQGTUOK-WAPJZHGLSA-N |

Isomeric SMILES |

C/C=C\S(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC=CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Procedure

A widely cited method involves the reaction of (Z)-1-bromopropene derivatives with sodium benzenesulfinate under polar aprotic conditions.

Reaction Scheme :

$$

\text{(Z)-CH}2\text{CH=CHBr} + \text{NaSO}2\text{C}6\text{H}5 \xrightarrow{\text{DMF, 80°C}} \text{(Z)-C}6\text{H}5\text{SO}2\text{CH}2\text{CH=CH}_2 + \text{NaBr}

$$

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Molar Ratio : 1:1.2 (bromopropene:sodium benzenesulfinate)

- Catalyst : None required

- Yield : 72–85%

Key Observations :

- Stereochemical integrity is maintained when using (Z)-configured bromopropene precursors.

- Prolonged reaction times (>12 hours) may lead to isomerization to the (E)-form.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura-Type Coupling

Palladium-mediated cross-coupling offers a stereospecific route. A modified protocol employs a propenylboronic acid and benzenesulfonyl chloride.

Reaction Scheme :

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{(Z)-CH}2\text{CH=CHB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{(Z)-C}6\text{H}5\text{SO}2\text{CH}2\text{CH=CH}2

$$

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base : K$$2$$CO$$3$$

- Solvent : 1,4-Dioxane/H$$_2$$O (4:1)

- Yield : 68–74%

Advantages :

Ionic Liquid-Catalyzed Sulfonylation

Green Chemistry Approach

Alkaline ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) enhance reaction efficiency in protic solvents.

- Substrates : (Z)-1-chloropropene and benzenesulfinic acid.

- Catalyst : 20 mol% ionic liquid.

- Solvent : Ethanol/water (1:1).

- Yield : 89% after recrystallization.

Table 1: Comparative Yields Under Ionic Liquid Catalysis

| Ionic Liquid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| [Bmim]OH | Ethanol/H2O | 25 | 89 |

| [Emim]OAc | Methanol | 40 | 76 |

| No catalyst | DMF | 80 | 52 |

Sulfur Dioxide Insertion Strategies

Three-Component Reaction

A novel approach utilizes sulfur dioxide insertion into alkenes using a radical initiator.

Mechanism :

- Initiation : AIBN generates radicals from (Z)-1-iodopropene.

- SO$$_2$$ Insertion : Forms a propenylsulfonyl radical.

- Aryl Coupling : Reacts with benzene via Minisci-type conditions.

- SO$$_2$$ Source : Sodium dithionite.

- Solvent : Acetonitrile.

- Yield : 63% (stereoselectivity >95% Z).

Resolution of Racemic Mixtures

Chiral Chromatography

For lab-scale purification, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve (Z)/(E) isomers.

Protocol :

- Column : Chiralpak IC (250 × 4.6 mm).

- Mobile Phase : Hexane/isopropanol (90:10).

- Retention Time : (Z)-isomer = 12.3 min; (E)-isomer = 14.8 min.

Stability and Isomerization Risks

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-propenylsulfonyl)-, (Z)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, (1-propenylsulfonyl)-, (Z)- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-propenylsulfonyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogs with Propenyl Substituents

(a) Benzene, (1-methyl-1-propenyl)-, (Z)- (CAS 767-99-7)

- Molecular Formula : C₁₀H₁₂

- Molecular Weight : 132.20 g/mol .

- Key Features :

- Comparison :

- Unlike the hypothetical (1-propenylsulfonyl)- derivative, this compound lacks the sulfonyl group, reducing its polarity and reactivity in electrophilic substitutions.

(b) Benzene,1,2-difluoro-4-(1E)-1-propen-1-yl (CAS 301308-13-4)

- Molecular Formula : C₉H₈F₂

- Key Features :

- Comparison :

- Fluorine atoms increase electronegativity and stability, whereas the sulfonyl group in the target compound would enhance solubility in polar solvents.

Sulfonyl-Containing Benzene Derivatives

For example:

Benzene, 1-[(1Z)-2-(4-methylphenyl)ethenyl]-2-nitro (CAS 823809-31-0)

- Molecular Formula: C₁₅H₁₃NO₂

- Molecular Weight : 239.27 g/mol .

- Key Features :

- Combines nitro and ethenyl substituents, which are electron-withdrawing and conjugated, respectively.

Stereochemical and Substituent Effects

Stereochemistry and substituent type critically influence properties:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Sulfonyl and nitro groups (electron-withdrawing) reduce electron density on the benzene ring, directing electrophilic substitutions to meta positions. In contrast, alkyl groups (e.g., methyl, isopropyl) are electron-donating, activating ortho/para positions .

Physicochemical and Toxicological Considerations

- Benzene, (1-methyl-1-propenyl)-, (Z)-: Predicted low water solubility due to nonpolar substituents. No carcinogenicity data available, but benzene derivatives with alkyl groups are generally less toxic than halogenated/nitro analogs .

- Benzene, 1-nitro-4-(2-propen-1-yl)- (CAS 53483-17-3) :

- Classified as hazardous; requires medical attention upon exposure due to nitro group toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.